![molecular formula C16H14FNO2S3 B2387032 4-fluoro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide CAS No. 2034458-97-2](/img/structure/B2387032.png)
4-fluoro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “4-fluoro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains a benzenesulfonamide core substituted with a fluorine atom and a methyl group, and a thiophene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzenesulfonamide with a thiophene derivative. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiophene), a sulfonamide group, and a fluorine atom. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Typically, properties such as solubility, melting point, and boiling point are determined experimentally .Scientific Research Applications
Selective Cyclooxygenase-2 Inhibitors
Research into benzenesulfonamide derivatives has led to the development of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, including fluorinated benzenesulfonamide derivatives, show enhanced selectivity and potency for COX-2, an enzyme associated with inflammation and pain. The introduction of fluorine atoms into the benzenesulfonamide structure has been found to increase COX-1/COX-2 selectivity, making these compounds potential candidates for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Inhibitors of Kynurenine 3-Hydroxylase
Benzenesulfonamide derivatives have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which plays a role in neurodegenerative diseases. Compounds with benzenesulfonamide scaffolds showed high-affinity inhibition of this enzyme, indicating their potential for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Photodynamic Therapy Applications
The synthesis of new benzenesulfonamide derivative groups attached to zinc phthalocyanine has shown remarkable potential for photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for the effectiveness of Type II PDT mechanisms (Pişkin et al., 2020).
Carbonic Anhydrase Inhibitors
Benzenesulfonamide derivatives have been extensively studied as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. These compounds have shown potent inhibitory activity against different CA isozymes, indicating their potential applications in developing treatments for conditions like glaucoma, epilepsy, and altitude sickness. The design of these inhibitors focuses on enhancing selectivity and potency towards specific CA isozymes (Gul et al., 2016).
Antidiabetic and Antibacterial Agents
The synthesis of fluorinated benzenesulfonamide derivatives has been explored for their potential as antidiabetic and antibacterial agents. These compounds have shown significant activity in preliminary screenings, suggesting their usefulness in the development of new therapeutic agents for treating diabetes and bacterial infections (Faidallah et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-2-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2S3/c1-11-9-13(17)4-5-15(11)23(19,20)18-16(12-6-8-21-10-12)14-3-2-7-22-14/h2-10,16,18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVDQKJZCYHSOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide |
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